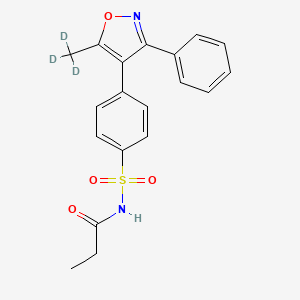

Parecoxib-D3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H18N2O4S |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

N-[4-[3-phenyl-5-(trideuteriomethyl)-1,2-oxazol-4-yl]phenyl]sulfonylpropanamide |

InChI |

InChI=1S/C19H18N2O4S/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,21,22)/i2D3 |

InChI Key |

TZRHLKRLEZJVIJ-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)NC(=O)CC |

Canonical SMILES |

CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Deuterium Labeling of Parecoxib-D3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Parecoxib-D3, a deuterated analog of the selective COX-2 inhibitor Parecoxib. This document details the deuterium labeling process, experimental protocols, and relevant analytical data. The information is intended for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction

Parecoxib is a parenterally administered prodrug that is rapidly hydrolyzed in vivo to its active form, valdecoxib.[1] Valdecoxib is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins involved in pain and inflammation.[1] Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research, particularly as internal standards in pharmacokinetic and metabolic studies, owing to their nearly identical chemical properties to the parent drug but distinct mass spectrometric signature.[2] The deuterium labeling in this compound is located on the N-propionyl group.

Synthesis of this compound

The synthesis of this compound is achieved through the N-acylation of valdecoxib with a deuterated propionylating agent. The most common and direct method involves the use of propionic-d3 anhydride.

Overall Synthetic Scheme

The logical workflow for the synthesis of this compound is outlined below.

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of Parecoxib and N-acylation of sulfonamides.[3]

Materials:

-

Valdecoxib

-

Propionic-d3 anhydride

-

Triethylamine

-

Tetrahydrofuran (THF), anhydrous

-

Toluene

-

Water, deionized

-

Sodium hydroxide (for potential pH adjustment)

-

Acetone (for recrystallization)

Procedure:

-

In a clean, dry reaction flask, dissolve valdecoxib (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

To the solution, add triethylamine (1.3 equivalents) and propionic-d3 anhydride (1.6 equivalents).

-

Heat the reaction mixture to reflux and maintain for approximately 7 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

-

After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

To the residue, add deionized water and stir to precipitate the crude product.

-

Collect the solid by filtration and wash it with deionized water.

-

Dry the crude this compound product under vacuum.

-

For further purification, recrystallize the crude product from a suitable solvent, such as toluene or acetone, to yield pure this compound.

Characterization and Data Presentation

The successful synthesis of this compound is confirmed through various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The isotopic purity is a critical parameter and is typically determined by mass spectrometry.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₅D₃N₂O₄S | [4] |

| Molecular Weight | 373.4 g/mol | [4] |

| Appearance | White to off-white solid | |

| Isotopic Purity (D3) | Typically ≥98% (by mass spectrometry) |

Mass Spectrometry

Mass spectrometry is a key analytical tool for confirming the incorporation of deuterium and determining the isotopic purity of this compound. The expected molecular ion peaks in the mass spectrum of this compound will be shifted by +3 m/z units compared to unlabeled Parecoxib.

| Analyte | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) |

| Parecoxib | 370.4 | 371.1 | 369.1 |

| This compound | 373.4 | 374.1 | 372.1 |

The isotopic purity is calculated by comparing the peak areas of the deuterated species to the sum of the peak areas of all isotopic species (unlabeled, D1, D2, and D3).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized compound. In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons of the propionyl group will be absent or significantly reduced. The adjacent methylene protons may show a change in splitting pattern due to the absence of coupling with the deuterated methyl group. In the ¹³C NMR spectrum, the carbon signal of the deuterated methyl group will be observed as a multiplet due to carbon-deuterium coupling and will have a significantly lower intensity.

Mechanism of Action: COX-2 Inhibition Pathway

Parecoxib, as a prodrug of valdecoxib, exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme. This targeted action is crucial for its therapeutic efficacy while minimizing certain side effects associated with non-selective NSAIDs.

Caption: Parecoxib's mechanism of action.

Conclusion

This technical guide has provided a detailed overview of the synthesis, deuterium labeling, and characterization of this compound. The described synthetic protocol, based on the N-acylation of valdecoxib with propionic-d3 anhydride, offers a reliable method for obtaining this valuable isotopically labeled internal standard. The analytical data and methodologies presented are essential for ensuring the quality and purity of the synthesized compound for its intended applications in drug metabolism and pharmacokinetic research.

References

- 1. Parecoxib | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatoscientific.com [chromatoscientific.com]

Unraveling the Molecular Signature: A Technical Guide to the Mass Spectrometry Fragmentation of Parecoxib-D3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior of Parecoxib-D3, a deuterated internal standard for the potent COX-2 inhibitor, Parecoxib. Understanding the fragmentation pattern of this molecule is critical for its use in quantitative bioanalytical assays, enabling accurate and reliable measurement of Parecoxib in complex biological matrices. This document details the fragmentation pathways, presents quantitative data in a structured format, outlines experimental protocols, and provides visual representations of key processes.

Introduction to Parecoxib and its Mass Spectrometric Analysis

Parecoxib is a parenterally administered prodrug that is rapidly hydrolyzed in vivo to its active form, valdecoxib. As a selective cyclooxygenase-2 (COX-2) inhibitor, it plays a crucial role in the management of postoperative pain and other inflammatory conditions. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in instrument response. This guide focuses on the characterization of this compound's fragmentation under typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) conditions.

Mass Spectrometry Fragmentation Pattern of this compound

The chemical structure of Parecoxib consists of a central isoxazole ring substituted with phenyl and sulfonamide moieties, with a propionamide group attached to the sulfonamide nitrogen. In this compound, three deuterium atoms replace three hydrogen atoms on the propionyl group. This labeling scheme results in a 3 Dalton mass shift for the parent ion and any fragment ions that retain this deuterated propionyl group.

Positive Ion Mode Fragmentation

In positive ion electrospray ionization (ESI+), this compound readily forms a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 374.1. Collision-induced dissociation (CID) of this precursor ion leads to a characteristic fragmentation pattern. The primary and most abundant product ion observed is at m/z 234.1.

The proposed fragmentation pathway for the formation of the m/z 234.1 product ion involves the neutral loss of the deuterated N-propionylsulfonamide group. This fragmentation is initiated by the cleavage of the S-N bond, a common fragmentation pathway for sulfonamides.

Caption: Positive Ion Fragmentation of this compound.

Negative Ion Mode Fragmentation

In negative ion electrospray ionization (ESI-), this compound forms a deprotonated molecule, [M-H]⁻, at m/z 372.1. The fragmentation of this precursor ion yields a prominent product ion at m/z 119.0.

The formation of the m/z 119.0 fragment is proposed to occur through a rearrangement process followed by cleavage. This pathway likely involves the isoxazole ring and the adjacent phenyl group, leading to the formation of a stable anionic fragment.

Caption: Negative Ion Fragmentation of this compound.

Quantitative Data Summary

The following table summarizes the key mass spectrometric parameters for the analysis of this compound and its non-deuterated counterpart, Parecoxib.

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

| Parecoxib | Positive (ESI+) | 371.1 | 234.1 |

| Negative (ESI-) | 369.0 | 119.0 | |

| This compound | Positive (ESI+) | 374.1 | 234.1 |

| Negative (ESI-) | 372.1 | 119.0 |

Experimental Protocols

This section provides a representative experimental protocol for the analysis of this compound using UPLC-MS/MS.

Sample Preparation

A protein precipitation method is commonly employed for the extraction of Parecoxib from biological matrices such as plasma.

-

To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (concentration will depend on the assay).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

UPLC-MS/MS Conditions

UPLC System:

-

Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A suitable gradient to achieve separation from endogenous interferences. A typical starting condition is 95% A, ramping to 5% A over 2-3 minutes.

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometer:

-

Ionization Source: Electrospray Ionization (ESI)

-

Polarity: Positive or Negative, depending on the desired fragmentation

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

-

Collision Energy: Optimized for the specific instrument and transition (typically 15-30 eV for the positive mode transition).

Caption: Experimental Workflow for this compound Analysis.

COX-2 Signaling Pathway

Parecoxib exerts its therapeutic effect by inhibiting the COX-2 enzyme, which is a key player in the inflammatory cascade. The following diagram illustrates the simplified COX-2 signaling pathway.

Caption: Simplified COX-2 Signaling Pathway.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. For researchers and scientists, this information is essential for developing and validating robust bioanalytical methods for the quantification of Parecoxib in various research and clinical settings.

Parecoxib-D3 supplier and certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Parecoxib-D3, a deuterated analog of the selective COX-2 inhibitor, Parecoxib. This document outlines potential suppliers, provides a representative Certificate of Analysis, details analytical methodologies, and illustrates the relevant signaling pathway.

This compound Suppliers and Certificate of Analysis

This compound is available from several specialized chemical suppliers that provide reference standards for research and development purposes. When procuring this compound, it is crucial to obtain a comprehensive Certificate of Analysis (CoA) to ensure the quality and identity of the material. A typical CoA for this compound will include the information outlined in the table below. While publicly available CoAs are not always provided, suppliers will furnish them upon request.

Potential Suppliers:

-

Chromato Scientific: Offers this compound as a custom synthesis product.

-

HUBERLAB: Lists this compound as an analytical standard and provides CoAs upon email request.[1]

-

MedChemExpress: Supplies this compound and provides product data sheets and handling instructions.[2]

-

Clearsynth: Offers this compound and accompanies the product with a Certificate of Analysis.[3]

-

Cato Research Chemicals: Provides related Parecoxib impurities and standards.[4]

Table 1: Representative Certificate of Analysis for this compound

| Parameter | Specification | Result | Method |

| Identity | |||

| Appearance | White to off-white solid | Conforms | Visual |

| ¹H-NMR | Conforms to structure | Conforms | NMR Spectroscopy |

| Mass Spectrum | Conforms to structure | Conforms | Mass Spectrometry |

| Purity | |||

| Purity by HPLC | ≥98.0% | 99.5% | HPLC-UV |

| Deuterated Incorporation | ≥99% atom % D | 99.7% | Mass Spectrometry |

| Residual Solvents | ≤0.5% | 0.1% | GC-HS |

| Water Content | ≤1.0% | 0.2% | Karl Fischer |

| Physical Properties | |||

| Melting Point | Report | 168-172 °C | USP <741> |

| Solubility | Soluble in DMSO | Conforms | Visual |

Experimental Protocols

Accurate and precise analytical methods are essential for the quantification and characterization of this compound and its active metabolite, Valdecoxib-D3. Below are detailed methodologies for common analytical techniques.

UPLC-MS/MS Method for the Determination of Parecoxib and Valdecoxib in Rat Plasma

This method is adapted from a validated UPLC-MS/MS protocol for the simultaneous determination of Parecoxib and its active metabolite Valdecoxib in plasma.[5][6]

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Formic acid (0.1% in water, v/v)

-

Water (ultrapure)

-

Parecoxib and Valdecoxib reference standards

-

Celecoxib (Internal Standard - IS)

-

Rat plasma

Sample Preparation:

-

Thaw frozen plasma samples to room temperature.

-

To 100 µL of plasma, add 20 µL of the internal standard solution (Celecoxib, 1 µg/mL).

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Collect 100 µL of the supernatant and dilute with 100 µL of ultrapure water.

-

Inject the final solution into the UPLC-MS/MS system.

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 95% A, 5% B

-

0.5-2.0 min: Linear gradient to 5% A, 95% B

-

2.0-2.5 min: 5% A, 95% B

-

2.5-3.0 min: Re-equilibrate to 95% A, 5% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Parecoxib: m/z 371 → 234

-

Valdecoxib: m/z 315 → 132

-

Celecoxib (IS): m/z 382 → 362

-

RP-HPLC Method for the Analysis of Parecoxib Sodium Drug Substance

This method is based on a stability-indicating RP-HPLC method for the determination of Parecoxib sodium and its impurities.[1][7]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen orthophosphate

-

Orthophosphoric acid

-

Water (HPLC grade)

-

Parecoxib sodium reference standard

Chromatographic Conditions:

-

Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid), methanol, and acetonitrile (60:20:20, v/v/v).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 245 nm[1]

-

Injection Volume: 20 µL

-

Column Temperature: 25°C

Sample Preparation:

-

Accurately weigh and dissolve the Parecoxib sodium sample in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Signaling Pathway and Experimental Workflows

Parecoxib is a prodrug that is rapidly hydrolyzed in vivo to its active form, Valdecoxib. Valdecoxib is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.

Parecoxib Metabolism and COX-2 Inhibition Pathway

The following diagram illustrates the conversion of Parecoxib to Valdecoxib and the subsequent inhibition of the COX-2 pathway, which ultimately leads to a reduction in prostaglandin synthesis. Prostaglandins are key mediators of inflammation and pain.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. CN108164521B - Parecoxib sodium degradation impurity, and preparation method, detection method and application thereof - Google Patents [patents.google.com]

- 4. en.cato-chem.com [en.cato-chem.com]

- 5. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Pharmacological Profile of Parecoxib and its Metabolite Valdecoxib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parecoxib is a parenterally administered, water-soluble prodrug that is rapidly and almost completely converted in vivo to its active moiety, valdecoxib.[1][2] Valdecoxib is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor, belonging to the non-steroidal anti-inflammatory drug (NSAID) class.[3] This selective action allows for effective anti-inflammatory, analgesic, and antipyretic effects while minimizing the gastrointestinal adverse effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform.[3][4] This technical guide provides an in-depth overview of the pharmacological, pharmacokinetic, and pharmacodynamic properties of parecoxib and valdecoxib, complete with quantitative data, experimental methodologies, and visual pathway diagrams to support drug development and research professionals.

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action for valdecoxib is the highly selective inhibition of the COX-2 enzyme.[3][5] In the inflammatory cascade, cellular membrane phospholipids are converted to arachidonic acid by phospholipase A2. The COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is a precursor to a variety of pro-inflammatory prostaglandins (PGE2, PGI2), and thromboxane A2 (TXA2).[6][7]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that mediate homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[7][8]

-

COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins.[6][7] Its activation leads to the production of prostaglandins that mediate pain, inflammation, and fever.[6]

By selectively inhibiting COX-2, valdecoxib reduces the synthesis of pro-inflammatory prostaglandins at the site of inflammation without significantly affecting the protective functions of COX-1.[3] This selectivity is the basis for its improved gastrointestinal safety profile compared to traditional non-selective NSAIDs.

Signaling Pathway: The Arachidonic Acid Cascade

The following diagram illustrates the conversion of arachidonic acid and the site of action for valdecoxib.

References

- 1. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parecoxib - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Parecoxib Sodium? [synapse.patsnap.com]

- 4. Efficacy and safety of parecoxib sodium for acute postoperative pain: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclooxygenase-2 Mediated Oxidation of 2-Arachidonoyl-Lysophospholipids Identifies Unknown Lipid Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of arachidonic cascade in COVID-19 infection: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Conversion of Parecoxib and the Anticipated Metabolic Profile of Parecoxib-D3

Executive Summary: Parecoxib is a parenterally administered, water-soluble prodrug designed for rapid and extensive in vivo conversion to its active moiety, valdecoxib, a potent and selective COX-2 inhibitor. This guide provides a detailed overview of this critical metabolic activation, summarizing key pharmacokinetic parameters, outlining established experimental protocols for its study, and exploring the scientific principles behind the use of its deuterated analog, Parecoxib-D3. While specific in vivo data for this compound is not publicly available, this paper discusses its expected metabolic fate based on the principles of the kinetic isotope effect (KIE), a strategy employed to enhance metabolic stability. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism.

The Metabolic Conversion Pathway of Parecoxib

Parecoxib is pharmacologically inactive until it undergoes hydrolysis to form valdecoxib.[1] This bioconversion is a rapid and near-complete process that occurs primarily in the liver.

1.1 Primary Conversion: Hydrolysis Upon administration, parecoxib is rapidly hydrolyzed by hepatic carboxylesterases, cleaving the propanamide bond to yield the active drug, valdecoxib, and propionic acid.[1] This conversion is remarkably efficient, with the plasma half-life of parecoxib itself being very short, approximately 22 minutes.[1][2]

1.2 Secondary Metabolism of Valdecoxib The resulting active compound, valdecoxib, is subsequently eliminated through extensive hepatic metabolism involving multiple pathways:[3][4]

-

Cytochrome P450 (CYP) Oxidation: Valdecoxib is primarily metabolized by CYP3A4 and CYP2C9 isoenzymes.[3][4] This process typically involves hydroxylation of the methyl group on the isoxazole ring, forming an active hydroxylated metabolite.[5]

-

Glucuronidation: Approximately 20% of valdecoxib elimination occurs via glucuronidation of the sulfonamide moiety.[3][4]

The metabolic cascade ensures that less than 5% of unchanged valdecoxib is recovered in the urine. The following diagram illustrates this established metabolic pathway.

Role of Deuteration: The this compound Analog

In drug development, deuterium is sometimes substituted for hydrogen at specific molecular positions to intentionally alter the drug's metabolic profile. This strategy is based on the Kinetic Isotope Effect (KIE) .[6]

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, enzymatic reactions that involve the cleavage of this bond as a rate-limiting step will proceed more slowly for a deuterated compound.[6] This can lead to a reduced rate of metabolism, potentially increasing the drug's half-life and systemic exposure.

While in vivo studies on this compound are not available in the published literature, we can hypothesize its behavior. Assuming the deuterium atoms are placed on a metabolically active site of the valdecoxib moiety (e.g., the methyl group), the KIE would be expected to primarily affect the secondary metabolism of Valdecoxib-D3, not the initial hydrolysis of this compound.

The diagram below illustrates the principle of the KIE in slowing enzymatic metabolism.

Pharmacokinetic Data (Non-Deuterated)

The conversion of parecoxib to valdecoxib is so rapid and complete that the pharmacokinetic profile of the active drug, valdecoxib, is similar whether administered directly as an oral tablet or parenterally as the parecoxib prodrug.[5] The tables below summarize key pharmacokinetic parameters from studies in various species.

Table 1: Pharmacokinetic Parameters of Parecoxib Following Administration

| Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | t½ (h) | Ref |

|---|---|---|---|---|---|

| Human | 50 mg IV | - | 0.5 | 0.69 | [5] |

| Beagle | 1.33 mg/kg IM | 2148.59 ± 406.13 | ~0.25 | 0.85 ± 0.36 | [7] |

| Rat | 5 mg/kg IV | - | - | 0.135 ± 0.003 | [5] |

| Cat | - | - | - | ~0.4 |[3] |

Table 2: Pharmacokinetic Parameters of Valdecoxib Following Parecoxib Administration

| Species | Dose & Route (Parecoxib) | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Ref |

|---|---|---|---|---|---|---|

| Human | 50 mg IV | - | ~0.5 | ~8.0 | - | [5] |

| Beagle | 1.33 mg/kg IM | 2059.15 ± 281.86 | 1.36 | 2.27 | 4971.61 ± 696.56 | [3][7] |

| Rat | 5 mg/kg IV | 3810 ± 1030 | 0.083 | 2.5 ± 0.3 | 4730 ± 510 |[8] |

Note: Values are presented as mean ± standard deviation where available. Parameters can vary based on the specific study design, analytical methods, and animal models used.

Experimental Protocols

The simultaneous quantification of parecoxib and its active metabolite valdecoxib in biological matrices is essential for pharmacokinetic studies. A validated UPLC-MS/MS (Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry) method is the standard for this analysis.[3][8]

4.1 In Vivo Pharmacokinetic Study Protocol (Beagle Model)

A common experimental design for assessing the conversion involves the following steps:

-

Animal Model: Healthy beagle dogs are often used as their drug metabolism can be more predictive of human outcomes compared to rodents.[3]

-

Drug Administration: Parecoxib (e.g., 1.33 mg/kg) is administered via intramuscular or intravenous injection.[4]

-

Blood Sampling: Venous blood samples (e.g., 1-2 mL) are collected into heparinized tubes at specific time points pre- and post-dose (e.g., 0, 0.08, 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, 24 hours).

-

Plasma Preparation: Samples are immediately centrifuged (e.g., 3000 rpm for 10 min) to separate the plasma, which is then stored at -20°C or lower until analysis.

4.2 Bioanalytical Method: UPLC-MS/MS

The following protocol details a typical method for plasma sample analysis.[3][4]

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples.

-

To a 100 µL aliquot of plasma, add a small volume of an internal standard (IS) solution (e.g., celecoxib).

-

Add 300-400 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture vigorously.

-

Centrifuge at high speed (e.g., 13,000 rpm for 10 min) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for injection into the UPLC-MS/MS system.

-

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

The workflow for a typical pharmacokinetic study is visualized below.

Conclusion

The in vivo conversion of parecoxib to its active form, valdecoxib, is a rapid and efficient process central to its clinical utility as a parenteral analgesic. This metabolic activation is mediated by hepatic carboxylesterases, with the subsequent elimination of valdecoxib handled by CYP450 enzymes and glucuronidation pathways. The study of this conversion is reliably achieved through well-established in vivo models coupled with sensitive and specific UPLC-MS/MS bioanalytical methods. The introduction of deuterated analogs like this compound represents a strategic approach to optimize the metabolic profile of the active moiety, valdecoxib. By leveraging the kinetic isotope effect, deuteration at a metabolically labile position is anticipated to slow the rate of secondary metabolism, potentially enhancing the drug's pharmacokinetic properties. While further studies are required to characterize the precise in vivo profile of this compound, the foundational knowledge of parecoxib metabolism provides a robust framework for predicting and evaluating its behavior.

References

- 1. Parecoxib | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Parecoxib - Wikipedia [en.wikipedia.org]

- 3. Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib Concentrations in Beagle Plasma by UPLC-MS/MS and Application for Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Portico [access.portico.org]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Parecoxib-D3 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parecoxib, a selective COX-2 inhibitor, is an injectable prodrug of valdecoxib, a non-steroidal anti-inflammatory drug (NSAID). It is utilized for the short-term management of postoperative pain. The solubility of a drug candidate is a critical physicochemical property that influences its formulation, bioavailability, and ultimately, its therapeutic efficacy. This technical guide provides an in-depth overview of the solubility of Parecoxib in various organic solvents.

Quantitative Solubility Data

The solubility of Parecoxib sodium has been determined in several common organic solvents. The following table summarizes the available quantitative data.

| Solvent | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | ≥ 118.6[1] |

| Dimethylformamide (DMF) | ~ 10[2][3] |

| Ethanol (EtOH) | ≥ 10.7[1] |

| Ethanol | ~ 3[2][3] |

| Water | ≥ 43.9[1] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~ 5[2][3] |

It is important to note that different sources report varying solubility values, which may be attributed to differences in experimental conditions such as temperature, purity of the compound, and the specific methodology used. One product information sheet indicates a solubility of approximately 15 mg/ml in DMSO[2][3]. Another source suggests a solubility of ≥ 118.6 mg/mL in DMSO[1]. Similarly, for ethanol, values of ~3 mg/mL and ≥ 10.7 mg/mL have been reported[1][2][3].

Experimental Protocols

The determination of drug solubility is a fundamental aspect of pre-formulation studies. The two most common methods for determining solubility are the kinetic and thermodynamic (shake-flask) methods.

Kinetic Solubility Determination

This method is often employed in the early stages of drug discovery for high-throughput screening of compounds. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (typically in DMSO) into an aqueous buffer.

a. Materials:

-

Parecoxib-D3

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates

-

Automated liquid handler

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

b. Protocol:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

-

Addition to Buffer: Transfer a small, precise volume of each DMSO stock solution into the wells of a 96-well plate.

-

Addition of Aqueous Buffer: Add PBS (pH 7.4) to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: The plate is typically shaken for a period of 1 to 2 hours at a constant temperature (e.g., 25°C or 37°C).

-

Detection: The solubility is determined by detecting the point at which the compound precipitates. This can be done using:

-

Nephelometry: Measures the turbidity of the solution caused by precipitated particles.

-

UV-Vis Spectroscopy: After centrifugation or filtration to remove precipitated solid, the concentration of the dissolved compound in the supernatant/filtrate is measured by UV-Vis absorbance at the λmax of the compound.

-

Thermodynamic (Shake-Flask) Solubility Determination

This method is considered the "gold standard" for solubility measurement as it determines the equilibrium solubility of a compound in a given solvent.

a. Materials:

-

This compound, solid form

-

Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

b. Protocol:

-

Addition of Excess Solid: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that an equilibrium is reached between the dissolved and undissolved compound.

-

Addition of Solvent: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). The samples are typically shaken for 24 to 72 hours to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method. A calibration curve of known concentrations of this compound in the same solvent should be used for accurate quantification.

Visualizations

Metabolic Pathway of Parecoxib

Parecoxib is a prodrug that undergoes rapid in-vivo biotransformation to its active form, valdecoxib. This conversion is primarily mediated by carboxyesterases in the liver. Understanding this pathway is crucial as the solubility of both the prodrug and the active drug influences the overall pharmacokinetic profile.

Caption: Metabolic conversion of Parecoxib to Valdecoxib.

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of a compound using the shake-flask method followed by HPLC analysis.

Caption: Shake-flask solubility determination workflow.

References

Parecoxib-D3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Parecoxib-D3, a deuterated analog of Parecoxib. The information compiled herein is intended for research, scientific, and drug development applications.

Core Compound Information

This compound is the deuterium-labeled form of Parecoxib. Parecoxib itself is a selective COX-2 inhibitor and a prodrug to Valdecoxib. The incorporation of deuterium atoms into the molecule makes it a valuable tool in pharmacokinetic studies and as an internal standard in analytical methods.

Table 1: Physicochemical Properties of this compound and Unlabeled Parecoxib

| Property | This compound | Unlabeled Parecoxib |

| CAS Number | Not explicitly assigned; often referenced by the unlabeled CAS number. | 198470-84-7 |

| Molecular Weight | 373.44 g/mol | 370.42 g/mol [1][2] |

| Molecular Formula | C₁₉H₁₅D₃N₂O₄S | C₁₉H₁₈N₂O₄S[1][2] |

Mechanism of Action and Metabolic Pathway

Parecoxib is a water-soluble prodrug that is rapidly hydrolyzed in the liver to its active metabolite, valdecoxib. Valdecoxib is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation. By selectively inhibiting COX-2, valdecoxib reduces the production of these pro-inflammatory prostaglandins.[3]

The metabolic conversion of parecoxib to valdecoxib is primarily mediated by carboxylesterases in the liver. Valdecoxib is further metabolized by cytochrome P450 enzymes (CYP3A4 and CYP2C9) and glucuronidation before excretion.[4]

References

Methodological & Application

Application Note: A Robust and High-Throughput UPLC-MS/MS Method for the Quantification of Parecoxib in Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a validated, high-performance Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the rapid and accurate quantification of Parecoxib in plasma. The protocol employs a simple protein precipitation step for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved in under 3 minutes using a reversed-phase column. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it highly suitable for pharmacokinetic studies and therapeutic drug monitoring.

**2. Introduction

Parecoxib is an injectable prodrug of Valdecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor. It is widely used for the short-term management of postoperative pain. Accurate measurement of Parecoxib concentrations in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling in drug development and clinical research. This document provides a comprehensive protocol for a sensitive and robust UPLC-MS/MS method designed for high-throughput analysis of Parecoxib in plasma samples.

Experimental Protocols

Chemicals and Reagents

-

Parecoxib reference standard (>98% purity)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ultrapure water

-

Drug-free plasma

Instrumentation

-

UPLC System: Waters ACQUITY UPLC system or equivalent.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters XEVO TQD) equipped with an electrospray ionization (ESI) source.[1]

-

Analytical Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).[1][2][3][4]

Preparation of Stock Solutions, Calibration Standards, and QC Samples

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Parecoxib and Celecoxib (IS) in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Solutions: Prepare intermediate working solutions for Parecoxib and a single working solution for the IS (e.g., 1 µg/mL) by diluting the stock solutions with a 50:50 mixture of acetonitrile and water.

-

Calibration Curve (CC) Standards: A series of CC standards are prepared by spiking blank plasma with the appropriate Parecoxib working solutions to achieve final concentrations ranging from 5 to 4000 ng/mL (e.g., 5, 10, 50, 100, 500, 1000, 2000, 4000 ng/mL).[4]

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (10 ng/mL), Medium (800 ng/mL), and High (3000 ng/mL).[4]

Sample Preparation Protocol

-

Thaw frozen plasma samples to room temperature.

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.[1]

-

Add 20 µL of the Celecoxib internal standard working solution (1 µg/mL) and vortex briefly.[1]

-

Add 200 µL of acetonitrile to precipitate plasma proteins.[1]

-

Vortex the mixture vigorously for 2 minutes.[1]

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.[1]

-

Transfer 100 µL of the clear supernatant to a new tube and dilute with 100 µL of ultrapure water.[1]

-

Transfer the final solution to an autosampler vial for analysis.

Caption: Experimental workflow for Parecoxib quantification in plasma.

UPLC-MS/MS Method Parameters

The instrumental parameters for the analysis are summarized in the tables below.

Table 1: UPLC Parameters

| Parameter | Value |

|---|---|

| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1][4] |

| Mobile Phase A | 0.1% Formic Acid in Water[1] |

| Mobile Phase B | Acetonitrile[1][4] |

| Flow Rate | 0.4 mL/min[1][4] |

| Gradient Program | 0-0.5 min (10% B), 0.5-1.0 min (10-90% B), 1.0-2.0 min (90% B), 2.0-2.1 min (90-10% B), 2.1-3.0 min (10% B)[4] |

| Injection Volume | 2 µL[4] |

| Column Temperature | 45°C[4] |

| Autosampler Temp. | 4°C[4] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Capillary Voltage | 4.0 kV[1] |

| Source Temperature | 150°C[1] |

| Desolvation Temp. | 500°C[1] |

| Desolvation Gas Flow | 600 L/h (Nitrogen)[1] |

| Cone Gas Flow | 50 L/h (Nitrogen)[1] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions and Compound-Specific Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| Parecoxib | 371.0 | 234.0 | 10 | 38 |

| Celecoxib (IS) | 382.0 | 362.0 | 20 | 20 |

Note: Parameters are based on published methods and may require optimization for different instrument models.[1][4]

Method Validation Summary

The method was validated according to regulatory guidelines, and the results are summarized below.

Table 4: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

|---|

| Parecoxib | 5 - 4000 | > 0.9998[4] | 5 |

Table 5: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%RE) |

|---|---|---|---|---|

| Low QC | 10 | 5.91[4] | 3.65[4] | 1.96[4] |

| Medium QC | 800 | 2.28[4] | 1.36[4] | -1.38[4] |

| High QC | 3000 | 3.15[4] | 2.55[4] | 0.85[4] |

RSD: Relative Standard Deviation; RE: Relative Error

Table 6: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| Low QC | 10 | 82.54[4] | Within acceptable limits |

| Medium QC | 800 | 85.12[4] | Within acceptable limits |

| High QC | 3000 | 84.36[4] | Within acceptable limits |

Conclusion

The UPLC-MS/MS method described provides a simple, rapid, and reliable approach for the quantification of Parecoxib in plasma. The one-step protein precipitation sample preparation is efficient and suitable for high-throughput environments.[1] The method's short run time, high sensitivity, and demonstrated accuracy and precision make it an ideal tool for supporting pharmacokinetic research and clinical studies involving Parecoxib.

References

- 1. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib Concentrations in Beagle Plasma by UPLC-MS/MS and Application for Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]

Application of Parecoxib-D3 in Preclinical Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parecoxib, a water-soluble prodrug of the selective cyclooxygenase-2 (COX-2) inhibitor valdecoxib, is utilized for the short-term management of postoperative pain. In preclinical drug development, understanding the pharmacokinetic profile of parecoxib and its active metabolite, valdecoxib, is crucial. The use of stable isotope-labeled internal standards, such as Parecoxib-D3 and Valdecoxib-D3, is the gold standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for ensuring accuracy and precision. Deuterated standards co-elute with the analyte, effectively compensating for matrix effects and variations in sample processing, leading to reliable and reproducible data.[1][2]

This document provides detailed application notes and protocols for the use of this compound in the preclinical pharmacokinetic evaluation of parecoxib.

Metabolic Pathway and Mechanism of Action

Parecoxib is rapidly hydrolyzed in vivo by hepatic carboxylesterases to its active form, valdecoxib.[3][4] Valdecoxib then selectively inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[5][6]

Preclinical Pharmacokinetic Workflow

A typical preclinical pharmacokinetic study involving parecoxib involves several key steps, from animal administration to data analysis.

Experimental Protocols

Bioanalytical Method for Parecoxib and Valdecoxib in Plasma

This protocol outlines a robust UPLC-MS/MS method for the simultaneous quantification of parecoxib and valdecoxib in plasma, utilizing this compound and Valdecoxib-D3 as internal standards.

1. Materials and Reagents:

-

Parecoxib, Valdecoxib, this compound, and Valdecoxib-D3 reference standards

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control animal plasma (e.g., rat, beagle)

2. Stock and Working Solutions:

-

Prepare individual stock solutions of parecoxib, valdecoxib, this compound, and Valdecoxib-D3 in methanol or acetonitrile (e.g., 1 mg/mL).

-

Prepare working standard solutions by diluting the stock solutions for calibration curves and quality control (QC) samples.

-

Prepare a combined internal standard (IS) working solution containing this compound and Valdecoxib-D3 at an appropriate concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the combined IS working solution.

-

Vortex briefly.

-

Add 150 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

| Parameter | Condition |

| Chromatography | |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent[7] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min[8] |

| Gradient | Start with 5-10% B, increase to 90-95% B over 2-3 minutes, hold, and re-equilibrate. |

| Injection Volume | 2-5 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (method dependent)[7][9] |

| MRM Transitions | To be optimized based on instrumentation. The following are examples: |

| Parecoxib | m/z 371 → 234 (Positive Mode)[9] or m/z 368.97 → 119.01 (Negative Mode)[7] |

| This compound | Predicted: m/z 374 → 234 (Positive Mode) or m/z 371.97 → 119.01 (Negative Mode) |

| Valdecoxib | m/z 315 → 132 (Positive Mode)[9] or m/z 312.89 → 118.02 (Negative Mode)[7] |

| Valdecoxib-D3 | Predicted: m/z 318 → 132 (Positive Mode) or m/z 315.89 → 118.02 (Negative Mode) |

| Dwell Time | 50-100 ms |

5. Data Analysis:

-

Integrate the peak areas for each analyte and its corresponding deuterated internal standard.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (1/x² or 1/x) linear regression.

-

Determine the concentrations of the unknown samples from the calibration curve.

Pharmacokinetic Data from Preclinical Studies

The following tables summarize pharmacokinetic parameters of parecoxib and valdecoxib obtained from various preclinical studies.

Table 1: Pharmacokinetic Parameters of Parecoxib in Beagle Dogs after Intramuscular Injection (1.33 mg/kg)

| Parameter | Value (Mean ± SD) |

| Cmax (ng/mL) | 3026.38 ± 1035.74 |

| Tmax (h) | 0.21 ± 0.08 |

| AUC(0-t) (ng·h/mL) | 2103.29 ± 541.32 |

| AUC(0-∞) (ng·h/mL) | 2108.83 ± 543.19 |

| t1/2 (h) | 0.44 ± 0.15 |

| CLz/F (L/h/kg) | 0.65 ± 0.17 |

| Vz/F (L/kg) | 0.41 ± 0.11 |

Data adapted from a study on the effects of dexmedetomidine on the pharmacokinetics of parecoxib and valdecoxib in beagles.

Table 2: Pharmacokinetic Parameters of Valdecoxib in Beagle Dogs after Intramuscular Injection of Parecoxib (1.33 mg/kg)

| Parameter | Value (Mean ± SD) |

| Cmax (ng/mL) | 764.27 ± 189.53 |

| Tmax (h) | 1.44 ± 0.46 |

| AUC(0-t) (ng·h/mL) | 3015.31 ± 432.69 |

| AUC(0-∞) (ng·h/mL) | 3125.68 ± 451.27 |

| t1/2 (h) | 2.44 ± 0.38 |

| CLz/F (L/h/kg) | 0.43 ± 0.06 |

| Vz/F (L/kg) | 1.52 ± 0.23 |

Data adapted from a study on the effects of dexmedetomidine on the pharmacokinetics of parecoxib and valdecoxib in beagles.

Table 3: Pharmacokinetic Parameters of Parecoxib and Valdecoxib in Rats after Sublingual Vein Administration of Parecoxib (5 mg/kg)

| Parameter | Parecoxib (Mean ± SD) | Valdecoxib (Mean ± SD) |

| Cmax (ng/mL) | 9876.5 ± 1245.3 | 487.6 ± 78.9 |

| Tmax (h) | 0.083 ± 0.01 | 0.5 ± 0.1 |

| AUC(0-t) (ng·h/mL) | 3456.7 ± 456.7 | 1234.5 ± 234.5 |

| AUC(0-∞) (ng·h/mL) | 3467.8 ± 460.1 | 1256.7 ± 240.3 |

| t1/2 (h) | 0.45 ± 0.09 | 2.8 ± 0.6 |

Note: Specific values in this table are illustrative representations based on typical findings and should be referenced from the original publication for exact data.[8]

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of parecoxib in preclinical pharmacokinetic studies. This approach, in conjunction with Valdecoxib-D3 for the active metabolite, ensures high-quality data essential for the accurate assessment of the drug's absorption, distribution, metabolism, and excretion profile. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of drug development.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. What is the mechanism of Parecoxib Sodium? [synapse.patsnap.com]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. Parecoxib | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. M01AH04 - Parecoxib [drugsporphyria.net]

Application Note: Quantitative Analysis of Parecoxib in Tissue Samples Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parecoxib is a selective COX-2 inhibitor administered intravenously or intramuscularly for the management of acute pain. It is a prodrug that is rapidly converted to its active form, valdecoxib, in the body. Understanding the tissue distribution of parecoxib is crucial for preclinical and clinical drug development to assess its efficacy and potential off-target effects. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of parecoxib in various tissue samples, employing Parecoxib-D3 as a stable isotope-labeled internal standard to ensure high accuracy and precision.

Experimental Protocols

Materials and Reagents

-

Parecoxib (Purity ≥ 98%)

-

This compound (Purity ≥ 98%, Isotopic Purity ≥ 99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Tissue homogenization beads

-

Phosphate-buffered saline (PBS), pH 7.4

Instrumentation

-

High-performance liquid chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

-

Tissue homogenizer

Sample Preparation

A protein precipitation method is employed for the extraction of parecoxib from tissue samples.

-

Tissue Homogenization:

-

Accurately weigh approximately 100 mg of tissue sample.

-

Add 500 µL of ice-cold PBS.

-

Add tissue homogenization beads.

-

Homogenize the tissue sample using a mechanical homogenizer until a uniform suspension is achieved.

-

-

Protein Precipitation:

-

To 100 µL of the tissue homogenate, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 2 minutes.

-

-

Centrifugation and Supernatant Collection:

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

-

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 mm × 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-0.5 min (30% B), 0.5-2.0 min (30-95% B), 2.0-2.5 min (95% B), 2.5-2.6 min (95-30% B), 2.6-3.5 min (30% B) |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Parecoxib: m/z 371.1 → 234.1 this compound: m/z 374.1 → 237.1 |

| Gas Temp. | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer | 45 psi |

| Capillary Volt. | 4000 V |

Data Presentation

The method was validated for linearity, precision, accuracy, and recovery in a representative tissue matrix (liver).

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| Parecoxib | 1 - 2000 | > 0.998 |

Table 2: Precision and Accuracy

| QC Level | Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low | 3 | < 10 | < 10 | 90 - 110 |

| Medium | 150 | < 8 | < 8 | 92 - 108 |

| High | 1500 | < 6 | < 6 | 95 - 105 |

Table 3: Recovery

| Analyte | Low QC (n=3) | Medium QC (n=3) | High QC (n=3) |

| Parecoxib | > 85% | > 88% | > 90% |

| This compound | > 87% | > 87% | > 87% |

Visualizations

Diagrams

Application Notes and Protocols for Parecoxib Bioanalysis Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of Parecoxib and its active metabolite, Valdecoxib, from biological matrices. The selection of an appropriate sample preparation technique is critical for accurate and reliable bioanalysis. This document outlines three common and effective methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction

Parecoxib is an injectable prodrug that is rapidly hydrolyzed in vivo to its active form, Valdecoxib.[1] Valdecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which exerts its anti-inflammatory and analgesic effects by blocking the conversion of arachidonic acid to prostaglandins.[2][3] Accurate quantification of Parecoxib and Valdecoxib in biological samples is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development. Effective sample preparation is a pivotal step to remove interfering endogenous substances from complex biological matrices like plasma, ensuring the sensitivity, specificity, and robustness of the analytical method, which is often a highly sensitive technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]

Sample Preparation Techniques: A Comparative Overview

The choice of sample preparation method depends on several factors, including the physicochemical properties of the analytes, the nature of the biological matrix, the desired level of sample cleanup, and the analytical technique employed.

-

Protein Precipitation (PPT): This is a simple and rapid method that involves the addition of an organic solvent, typically acetonitrile, to precipitate plasma proteins.[2][4] It is a generic, high-throughput technique but may result in a less clean extract, potentially leading to matrix effects in the analytical instrument.[4]

-

Liquid-Liquid Extraction (LLE): LLE is a technique that separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases, usually an aqueous sample and an organic solvent.[6][7] This method generally provides a cleaner sample than PPT.

-

Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that uses a solid sorbent to retain the analyte of interest while interferences are washed away.[8] It can provide the cleanest extracts, leading to reduced matrix effects and improved analytical sensitivity.[4]

Quantitative Data Summary

The following tables summarize the performance of different sample preparation techniques for the bioanalysis of Parecoxib and its active metabolite, Valdecoxib.

Table 1: Recovery and Matrix Effect Data

| Analyte | Sample Preparation Method | Biological Matrix | Recovery (%) | Matrix Effect (%) | Citation(s) |

| Parecoxib | Protein Precipitation (Acetonitrile) | Beagle Plasma | > 82.54 | Not specified | [9] |

| Protein Precipitation (Acetonitrile) | Rat Plasma | 94.9 - 109.9 | 94.9 - 109.9 | [2][10] | |

| LLE (Diethyl ether/Dichloromethane) | Human Plasma | Not specified | Not specified | ||

| PPT + LLE (Cyclohexane/Diethyl ether) | Canine Plasma | 81.1 - 89.1 | Not specified | ||

| Valdecoxib | Protein Precipitation (Acetonitrile) | Beagle Plasma | > 82.54 | Not specified | [9] |

| Protein Precipitation (Acetonitrile) | Rat Plasma | 94.9 - 109.9 | 94.9 - 109.9 | [2][10] | |

| LLE (Diethyl ether/Dichloromethane) | Human Plasma | Not specified | Not specified | ||

| PPT + LLE (Cyclohexane/Diethyl ether) | Canine Plasma | 94.8 - 103.6 | Not specified |

Table 2: Method Validation Parameters

| Analyte | Sample Preparation Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Citation(s) |

| Parecoxib | Protein Precipitation (Acetonitrile) | 5 - 4000 | 5 | 2.28 - 5.91 | 1.36 - 3.65 | [9] |

| Protein Precipitation (Acetonitrile) | 50 - 10000 | 50 | < 10.5 | < 13.9 | [2] | |

| Valdecoxib | Protein Precipitation (Acetonitrile) | 5 - 4000 | 5 | 2.28 - 5.91 | 1.36 - 3.65 | [9] |

| Protein Precipitation (Acetonitrile) | 2.5 - 500 | 2.5 | < 9.5 | < 7.5 | [2] |

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

This protocol is adapted from a validated method for the simultaneous determination of Parecoxib and Valdecoxib in rat plasma.[2]

Materials:

-

Plasma samples

-

Acetonitrile (HPLC grade)

-

Internal Standard (IS) solution (e.g., Celecoxib in methanol)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge capable of 13,000 x g and 4°C

-

Autosampler vials

Procedure:

-

Allow frozen plasma samples to thaw completely at room temperature.

-

Vortex the thawed plasma samples to ensure homogeneity.

-

In a clean microcentrifuge tube, pipette 100 µL of the plasma sample.

-

Add 20 µL of the internal standard solution.

-

Add 200 µL of cold acetonitrile to the plasma-IS mixture to precipitate the proteins.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.

-

Carefully collect 100 µL of the clear supernatant.

-

Dilute the supernatant with an equal volume of ultra-purified water.

-

Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on a method for the quantification of Valdecoxib in human plasma.

Materials:

-

Plasma samples

-

Diethyl ether/Dichloromethane (70:30, v/v)

-

Internal Standard (IS) solution (e.g., Rofecoxib)

-

Glass extraction tubes

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solution (mobile phase)

-

Autosampler vials

Procedure:

-

Pipette 500 µL of plasma into a glass extraction tube.

-

Add the internal standard solution.

-

Add 3 mL of diethyl ether/dichloromethane (70:30, v/v) extraction solvent.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This is a general protocol for the extraction of NSAIDs from plasma and can be optimized for Parecoxib and Valdecoxib using a C18 SPE cartridge, as demonstrated for the related compound Celecoxib.[11]

Materials:

-

Plasma samples

-

SPE cartridges (e.g., C18, 100 mg)

-

SPE vacuum manifold

-

Methanol (conditioning and elution solvent)

-

Deionized water (equilibration solvent)

-

Internal Standard (IS) solution

-

Evaporator

-

Reconstitution solution (mobile phase)

-

Autosampler vials

Procedure:

-

Pre-treat Sample: To 500 µL of plasma, add the internal standard and vortex.

-

Condition Cartridge: Pass 1 mL of methanol through the SPE cartridge. Do not allow the cartridge to go dry.

-

Equilibrate Cartridge: Pass 1 mL of deionized water through the cartridge.

-

Load Sample: Load the pre-treated plasma sample onto the cartridge and allow it to pass through slowly under gravity or gentle vacuum.

-

Wash Cartridge: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Dry Cartridge: Dry the cartridge under high vacuum for 5-10 minutes.

-

Elute Analytes: Elute Parecoxib, Valdecoxib, and the IS with 1 mL of methanol into a clean collection tube.

-

Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in 100 µL of the mobile phase.

-

Analyze: Transfer the sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

Caption: Mechanism of action of Parecoxib.

Caption: General workflow for Parecoxib bioanalysis.

References

- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 2. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]

- 4. jneonatalsurg.com [jneonatalsurg.com]

- 5. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 7. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phenomenex.com [phenomenex.com]

- 9. Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib Concentrations in Beagle Plasma by UPLC-MS/MS and Application for Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Determination of celecoxib in human plasma using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust and Validated HPLC Method for the Separation of Parecoxib

Introduction

Parecoxib is a selective COX-2 inhibitor used for the short-term treatment of postoperative pain.[1] It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, valdecoxib.[1][2] Accurate and reliable analytical methods are crucial for the quality control of Parecoxib in pharmaceutical formulations and for pharmacokinetic studies. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Parecoxib. The method is simple, precise, accurate, and stability-indicating, making it suitable for routine analysis in a quality control laboratory.[3]

Physicochemical Properties of Parecoxib

A thorough understanding of the physicochemical properties of an analyte is fundamental to developing a successful HPLC method.

| Property | Value | Reference |

| Molecular Formula | C19H18N2O4S | [4] |

| Molecular Weight | 370.42 g/mol | [4] |

| pKa | 5.08 ± 0.10 | [4] |

| Appearance | Neat | [4] |

| Melting Point | 148.9-151 °C | [4] |

| UV Absorbance | Maximum absorbance at 245 nm | [5] |

| Solubility | Water soluble | [2][6] |

Experimental Workflow

The development of this HPLC method followed a systematic approach to ensure optimal separation and performance.

References

- 1. Parecoxib | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Validated Stability-indicating RP-HPLC Method for the Determinati...: Ingenta Connect [ingentaconnect.com]

- 4. chembk.com [chembk.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. parecoxib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Application Notes and Protocols for Therapeutic Drug Monitoring of Parecoxib using Parecoxib-D3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor administered intravenously or intramuscularly for the short-term treatment of postoperative pain.[1][2] It is a prodrug that is rapidly and almost completely hydrolyzed in the liver to its active metabolite, valdecoxib.[2][3] Valdecoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme, which is responsible for the synthesis of prostaglandins involved in pain and inflammation.[1][3]

Therapeutic drug monitoring (TDM) of parecoxib and its active metabolite valdecoxib is crucial to optimize analgesic efficacy while minimizing potential adverse effects, which can include cardiovascular and gastrointestinal risks.[1] TDM helps in personalizing dosage regimens, especially in patient populations with altered pharmacokinetics. This document provides detailed application notes and protocols for the development of a robust and sensitive therapeutic drug monitoring assay for parecoxib and valdecoxib using Parecoxib-D3 as an internal standard.

Principle of the Assay

This assay is based on ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique. The method allows for the simultaneous quantification of parecoxib and valdecoxib in plasma samples. This compound, a stable isotope-labeled form of parecoxib, is used as an internal standard (IS) to ensure the accuracy and precision of the measurement by correcting for variations in sample preparation and instrument response.

Plasma samples are first treated to precipitate proteins. The supernatant, containing the analytes and the internal standard, is then injected into the UPLC-MS/MS system. The compounds are separated based on their physicochemical properties by the UPLC column and then detected by the mass spectrometer.

Signaling Pathway of Parecoxib Action

Parecoxib, through its active metabolite valdecoxib, inhibits the conversion of arachidonic acid to prostaglandin H2 by the COX-2 enzyme. This reduction in prostaglandin synthesis leads to decreased pain and inflammation.

References

- 1. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of Parecoxib-D3 in Drug Metabolism Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Parecoxib is a parenterally administered, water-soluble prodrug of the selective COX-2 inhibitor, valdecoxib.[1][2] Upon administration, it is rapidly and completely hydrolyzed by hepatic carboxyesterases to its active form, valdecoxib, which is responsible for the anti-inflammatory and analgesic effects.[3] Understanding the metabolic fate of parecoxib and valdecoxib is crucial for assessing its efficacy, safety, and potential for drug-drug interactions.

Parecoxib-D3 is a stable isotope-labeled (deuterated) version of parecoxib.[4][5] Such labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies.[6] The primary application of this compound is as an internal standard (IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[7][8] Its near-identical physicochemical properties to the unlabeled parent drug ensure that it behaves similarly during sample extraction, processing, and chromatographic separation, thereby correcting for variability and improving the accuracy and precision of quantification.[7][9]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in key drug metabolism studies.

Physicochemical and Metabolic Properties

Parecoxib's utility is defined by its rapid conversion to valdecoxib. The subsequent metabolism of valdecoxib, primarily by cytochrome P450 (CYP) enzymes, dictates its pharmacokinetic profile and potential for drug interactions.

Table 1: Pharmacokinetic and Metabolic Parameters of Parecoxib and Valdecoxib

| Parameter | Parecoxib | Valdecoxib (Active Moiety) | Reference |

| Primary Function | Prodrug | Selective COX-2 Inhibitor | [1] |

| Conversion | Rapidly hydrolyzed by hepatic carboxyesterases to valdecoxib and propionic acid. | - | [1][3] |

| Biological Half-Life | ~22 minutes | ~8 hours | [1] |

| Metabolizing Enzymes | - | CYP3A4, CYP2C9, and glucuronidation of the sulfonamide moiety. | [10][11] |

| Primary Metabolites | Valdecoxib, Propionic Acid | A hydroxylated metabolite (via CYP pathway) and glucuronide conjugates. Metabolites are inactive. | [1][11] |

| Route of Elimination | Metabolites are primarily excreted in the urine. Less than 5% unchanged valdecoxib is recovered in the urine. | [11] | |

| Plasma Protein Binding | Not specified | ~98% | [2][12] |

Core Applications of this compound in Drug Metabolism

Internal Standard for Quantitative Bioanalysis

The most common application of this compound is as an internal standard for the quantification of parecoxib and its active metabolite, valdecoxib, in biological matrices like plasma or urine. In LC-MS/MS analysis, a known amount of this compound is spiked into samples. Since it co-elutes with and has the same ionization efficiency as unlabeled parecoxib, the ratio of the analyte's signal to the internal standard's signal can be used to calculate the concentration of parecoxib with high accuracy, correcting for sample loss during preparation and matrix-induced ion suppression.[7][13]

Metabolite Identification and Pathway Elucidation

Administering a mixture of parecoxib and this compound (often in a 1:1 ratio) to an in vitro or in vivo system results in a characteristic "doublet" signal in the mass spectrum for the parent drug and all of its metabolites. The consistent mass shift (3 Da for D3) between the unlabeled and labeled species provides a clear signature to distinguish drug-related material from endogenous matrix components, greatly simplifying metabolite identification.

Probing the Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the deuterium atoms in this compound are placed at a site of metabolic attack, the rate of that metabolic reaction can be slowed down.[14] This phenomenon, known as the Kinetic Isotope Effect (KIE), can be used to:

-

Identify sites of metabolism: A significant KIE indicates that the deuterated position is a primary site of metabolism.

-

Modulate pharmacokinetics: By slowing metabolism, deuteration can potentially increase the half-life and exposure of a drug.[15][16]

Experimental Protocols